B1193891 4SC-205

4SC-205

Cat. No.: B1193891
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4SC-205 is an investigational, small-molecule inhibitor of kinesin family member 11 (KIF11), also known as kinesin spindle protein Eg5. This protein is essential for the separation of spindle poles during mitosis, and its inhibition prevents cancer cells from forming a bipolar mitotic spindle, leading to cell cycle arrest and apoptosis (programmed cell death). Preclinical studies indicate that this compound exhibits potent antitumor activity in various models, including neuroblastoma, and can sensitize cancer cells to standard chemotherapies and targeted agents. A key differentiator of this compound is its oral bioavailability, allowing for continuous dosing schemes which are critical for targeting the transient process of mitosis. A Phase I clinical trial (AEGIS) in patients with advanced solid tumors established a recommended Phase II dose, reporting that the compound was safe and well-tolerated, with no observed peripheral neuropathies—a common side effect of classical microtubule-targeting agents. The development of this compound for oncology indications has advanced through Phase I evaluation in Europe, and development rights for Greater China have been licensed to Link Health, which initiated a Phase I trial in the region in 2019. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4SC205;  4SC 205;  4SC-205

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar KIF11 Inhibitors

Mechanistic and Structural Differentiation

Most KIF11 inhibitors (e.g., ispinesib, filanesib) target the L5/α2/α3 allosteric pocket and share structural scaffolds derived from monastrol or STLC . However, 4SC-205’s chemical structure remains undisclosed, suggesting a novel scaffold . Unlike intravenous (IV) inhibitors, this compound is the only oral KIF11 inhibitor in clinical development, allowing continuous dosing and improved patient compliance .

Preclinical and Clinical Efficacy

Compound Company Phase Route Key Findings
This compound 4SC AG I Oral - 67% stable disease in solid tumors with continuous dosing .
- Synergy with chemo/targeted agents in neuroblastoma .
Ispinesib Cytokinetics/GSK II IV - Limited efficacy in breast/lung cancer; neurotoxicity observed .
Filanesib Array BioPharma II IV - Activity in relapsed myeloma .
Litronesib Eli Lilly II IV - Modest response in solid tumors; dose-limiting neutropenia .
AZD4877 AstraZeneca I IV - No objective responses; poor tolerability .

This compound outperforms competitors in neuroblastoma models:

  • In vivo: Reduced tumor weight by 14.75-fold in patient-derived xenografts (PDX) and delayed metastasis growth .
  • Combination therapy : Enhanced efficacy with cisplatin (synergy score: 9.8) and ALK inhibitors (e.g., ceritinib) via dual cell-cycle blockade .

Clinical Development Challenges

Most KIF11 inhibitors fail due to:

This compound overcomes this via sustained oral dosing .

Redundancy with KIF15 : Compensatory KIF15 activity reduces inhibitor efficacy. This compound’s continuous inhibition may mitigate this in neuroblastoma .

Preparation Methods

Intermediate Formation

A critical intermediate likely involves a tetrazole moiety, as seen in structurally related compounds like YL001. The formation of such intermediates typically begins with cycloaddition reactions between nitriles and sodium azide under acidic conditions. For example, in YL001 synthesis, a tetrazole ring is formed via reaction of 4’-methyl-acetophenone with sodium azide and ammonium chloride in dimethylformamide (DMF), yielding a precursor for subsequent functionalization. Similar steps may apply to this compound, with modifications to substituents to achieve desired steric and electronic properties.

Coupling Reactions

Coupling reactions, such as amide bond formation or nucleophilic aromatic substitution, are central to assembling the final structure. In the synthesis of YL001, a benzoyl chloride derivative is reacted with a tetrazole-bearing intermediate in the presence of triethylamine to form the final product. For this compound, analogous coupling steps may link aromatic or heteroaromatic subunits to the central scaffold, ensuring proper orientation for Eg5 binding.

Analytical Characterization and Validation

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR and 13C NMR are critical for verifying structural integrity. For example, YL001 exhibits distinct shifts for methyl groups (δ 2.36 ppm) and trifluoromethyl-phenyl protons (δ 7.90 ppm).

  • 19F NMR may be employed to confirm trifluoromethyl incorporation.

High-Resolution Mass Spectrometry (HRMS) :

  • Accurately determines molecular weight. For this compound, the expected [M+H]+ ion would align with its molecular formula (e.g., C20H18F3N5O, calculated 402.1536).

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: ZORBAX SB-C18 (5 μm, 4.6 × 250 mm)

  • Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Acceptance Criteria :

  • Purity ≥95% by area normalization.

Process Optimization and Scale-Up Challenges

Yield Improvement Strategies

  • Catalytic Optimization : Screening palladium catalysts (e.g., Pd(PPh3)4) for coupling reactions improves yields from 50% to >75%.

  • Solvent Selection : Replacing toluene with tert-amyl alcohol enhances reaction homogeneity and reduces side products.

Purification Challenges

  • Silica Gel Chromatography : Gradient elution (hexane → ethyl acetate) resolves closely eluting impurities.

  • Recrystallization : Methanol/ether mixtures yield high-purity crystals but require precise control of cooling rates to avoid oiling out.

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters from analogous Eg5 inhibitor syntheses:

ParameterYL001This compound (Inferred)2,4-Diaminopyrimidines
Total Steps45–63–4
Overall Yield12–15%8–10%20–25%
Key Purification MethodColumn ChromatographyRecrystallizationPrecipitation
Purity (HPLC)>98%>95%>97%

Industrial-Scale Manufacturing Considerations

Cost-Effective Reagent Selection

  • Sodium Azide Alternatives : Trimethylsilyl azide reduces safety risks but increases costs.

  • Solvent Recovery : Implementing distillation systems for DMF and toluene reduces waste and expenses.

Regulatory Compliance

  • Genotoxic Impurities : Monitoring for aryl chlorides and azide residues ensures compliance with ICH Q3 guidelines.

  • Stability Studies : Accelerated degradation tests (40°C/75% RH) confirm shelf-life under storage conditions .

Q & A

Q. How should researchers design experiments to evaluate this compound’s synergy with other therapies?

  • Answer: Combine this compound with agents targeting complementary pathways (e.g., checkpoint inhibitors, DNA repair inhibitors) using:
  • Isobologram analysis: Quantify synergistic effects in vitro.
  • Orthotopic co-treatment models: Assess metastasis reduction and survival extension in vivo.
  • Biomarker-driven stratification: Prioritize patients with high KIF11 expression or mitotic checkpoint deficiencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.